molecular formula C20H30O3 B1681142 Steviol CAS No. 471-80-7

Steviol

Cat. No.: B1681142
CAS No.: 471-80-7
M. Wt: 318.4 g/mol
InChI Key: QFVOYBUQQBFCRH-UHFFFAOYSA-N
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Description

Steviol is a diterpenoid compound found in the leaves of the Stevia rebaudiana plant. It is the aglycone part of this compound glycosides, which are responsible for the intense sweetness of stevia leaves. This compound itself is not sweet, but its glycosides, such as stevioside and rebaudioside A, are used as natural sweeteners. This compound glycosides are known for being much sweeter than sucrose and are non-caloric, making them popular in the food and beverage industry as sugar substitutes .

Scientific Research Applications

Steviol and its glycosides have a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Steviol, a bioactive compound found in the leaves of the Stevia rebaudiana plant, primarily targets the body’s metabolic and cardiovascular systems . It interacts with various enzymes and receptors involved in glucose metabolism and blood pressure regulation .

Mode of Action

This compound’s mode of action is multifaceted. It stimulates insulin secretion and increases insulin sensitivity due to the retardation of gluconeogenesis caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver . This interaction helps regulate blood glucose levels, making this compound beneficial for managing diabetes . Additionally, this compound has been found to relax vasopressin-induced vasoconstriction , which can help manage hypertension.

Biochemical Pathways

This compound affects several biochemical pathways. It influences the “phenylpropanoid biosynthesis”, “flavonoid biosynthesis”, and “starch and sucrose metabolism” pathways . These pathways are crucial for the plant’s secondary metabolism, particularly the biosynthesis of this compound glycosides . In humans, this compound impacts the pathways related to glucose metabolism and blood pressure regulation .

Pharmacokinetics

Upon absorption, this compound undergoes fast glucuronidation . This process enhances its bioavailability and facilitates its rapid elimination from the body in the form of this compound glucuronide . The quick elimination of this compound reduces the probability of side effects, contributing to its safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its antidiabetic and antihypertensive activities. This compound enhances pancreatic β-cell function, leading to improved insulin secretion and increased insulin sensitivity . It also ameliorates the inflammatory response, lipid imbalance, myocardial fibrosis, and renal functions, which are beneficial in managing diabetes-related metabolic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nitrogen deficiency in the growth environment of the Stevia plant can significantly increase the leaf content of this compound glycosides This suggests that the plant’s nutrient status can impact the production and potency of this compound

Biochemical Analysis

Biochemical Properties

Steviol interacts with various enzymes and proteins in biochemical reactions. For instance, a reconstruction of the biosynthetic pathway for the production of SvGls in Escherichia coli and in Saccharomyces cerevisiae allowed for an identification of a novel 13α-hydroxylase and a UDP-glucosyltransferase UGT91D2w .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Steviol can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of stevioside to produce this compound. This process typically requires acidic or enzymatic conditions to break down the glycosidic bonds .

Industrial Production Methods: Industrial production of this compound glycosides involves the extraction of stevia leaves, followed by purification processes. The primary methods include:

Chemical Reactions Analysis

Types of Reactions: Steviol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its role as the aglycone backbone of this compound glycosides. Its structure allows for various glycosylation patterns, resulting in different glycosides with varying sweetness levels and biological activities. Unlike other sweeteners, this compound glycosides are natural, non-caloric, and have minimal impact on blood glucose levels .

This compound and its glycosides continue to be a subject of extensive research due to their potential health benefits and applications in various industries. Their natural origin and unique properties make them valuable compounds in the quest for healthier alternatives to sugar.

Properties

IUPAC Name

13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVOYBUQQBFCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Steviol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

471-80-7
Record name Steviol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Steviol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 °C
Record name Steviol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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